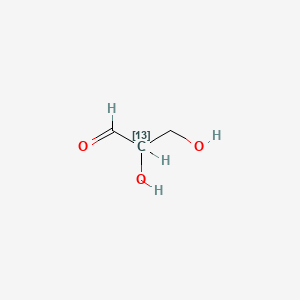
R-(-)-Deprenyl N-Oxide Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(-)-Deprenyl N-Oxide Hydrochloride Salt is a chemical compound known for its potential applications in various scientific fields. It is a derivative of deprenyl, a selective monoamine oxidase B inhibitor, and is often studied for its unique properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Deprenyl N-Oxide Hydrochloride Salt typically involves the oxidation of R-(-)-Deprenyl using an oxidizing agent such as hydrogen peroxide or a peroxyacid. The reaction is carried out under controlled conditions to ensure the formation of the N-oxide. The resulting product is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The primary reaction involved in the synthesis of this compound is the oxidation of R-(-)-Deprenyl to form the N-oxide.
Reduction: The N-oxide can undergo reduction reactions under specific conditions to revert to the parent amine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the N-oxide group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxyacids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature and pH, inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Formation of R-(-)-Deprenyl N-Oxide.
Reduction: Reversion to R-(-)-Deprenyl.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
R-(-)-Deprenyl N-Oxide Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: Studied for its potential therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of R-(-)-Deprenyl N-Oxide Hydrochloride Salt involves its interaction with monoamine oxidase B (MAO-B) enzymes. By inhibiting MAO-B, the compound increases the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects. The N-oxide group may also contribute to its unique pharmacological properties by modulating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
R-(-)-Deprenyl: The parent compound, known for its MAO-B inhibitory activity.
Selegiline: Another MAO-B inhibitor with similar therapeutic applications.
Rasagiline: A more potent MAO-B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness: R-(-)-Deprenyl N-Oxide Hydrochloride Salt is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar MAO-B inhibitors. This modification can enhance its stability, bioavailability, and potentially its therapeutic efficacy.
Eigenschaften
CAS-Nummer |
830318-01-9 |
|---|---|
Molekularformel |
C13H19ClNO+ |
Molekulargewicht |
240.751 |
IUPAC-Name |
hydron;hydroxy-methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium;chloride |
InChI |
InChI=1S/C13H18NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12,15H,10-11H2,2-3H3;1H/q+1;/t12-,14?;/m1./s1 |
InChI-Schlüssel |
FSZWENAWFFYHCG-UYUUDJTFSA-N |
SMILES |
[H+].CC(CC1=CC=CC=C1)[N+](C)(CC#C)O.[Cl-] |
Synonyme |
(αR)-N,α-Dimethyl-N-2-propynylbenzene N-Oxide Hydrochloride Salt; (αR)-N,α-Dimethyl-N-2-propyn-1-yl-benzeneethanamine N-Oxide Hydrochloride Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)


![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)
